Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride
CAS No.:
Cat. No.: VC15784330
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO2 |
|---|---|
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H |
| Standard InChI Key | XJMUTFACUDUBOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoate core esterified with a methyl group at the para position, substituted with a 1-aminopropan-2-yl side chain. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:
Synthesis and Optimization
Primary Synthetic Route
The synthesis involves two stages:
-
Esterification: 4-(1-aminopropan-2-yl)benzoic acid reacts with methanol under acidic catalysis (e.g., HCl) to form the methyl ester .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, with reaction conditions (pH 4–9, 5–10°C) critical for minimizing side products .
Process Enhancements
A patent (US7265238B2) details optimized extraction using methylene chloride and pH adjustments (9–12) to isolate the product in >85% yield . Recent advancements explore enzymatic catalysis for enantioselective synthesis, though scalability remains a challenge .
Applications in Medicinal Chemistry
Biological Activity
Preliminary studies highlight its interaction with neurotransmitter transporters and ion channels. In rodent models, derivatives exhibit anticonvulsant efficacy (ED = 45–48 mg/kg) comparable to valproic acid, though toxicity profiles require further refinement .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Methyl 3-(1-amino-2-hydroxyethyl)benzoate | Hydroxyl group enhances solubility | Personal care formulations | |
| Methyl 4-(2-aminoethanol)benzoate | Ethanolamine backbone | Surfactant synthesis | |
| Methyl 4-(1-aminopropan-2-yl)benzoate HCl | Propan-2-yl chain improves membrane permeability | Drug development |
Its propan-2-yl side chain confers distinct steric and electronic properties, enhancing bioavailability compared to analogs .
Research Frontiers and Challenges
Mechanistic Studies
Ongoing work explores its inhibition of lysosomal phospholipase A2 (PLA2G15), linked to drug-induced phospholipidosis—a critical toxicity concern . Structural modifications to reduce off-target effects while retaining efficacy are under investigation .
Derivative Development
Hybrid molecules combining its core with fragments from safinamide (an anticonvulsant) show promise in preclinical models, though clinical translation requires optimization of pharmacokinetic parameters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume